molecular formula C10H5NaO5S B7765185 sodium;3,4-dioxonaphthalene-1-sulfonate

sodium;3,4-dioxonaphthalene-1-sulfonate

Cat. No.: B7765185
M. Wt: 260.20 g/mol
InChI Key: UBLXEEBHYISRFM-UHFFFAOYSA-M
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Description

Chemical Identity and Structure Sodium 3,4-dioxonaphthalene-1-sulfonate (CAS: 521-24-4), also known as sodium 1,2-naphthoquinone-4-sulfonate, is a naphthoquinone derivative with the molecular formula C₁₀H₅NaO₅S and a molecular weight of 260.20 g/mol . Its structure features a naphthalene backbone substituted with two ketone groups (3,4-dioxo) and a sulfonate group at position 1. This quinoid structure confers redox activity, enabling its use in analytical chemistry and synthetic applications.

Properties

IUPAC Name

sodium;3,4-dioxonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXEEBHYISRFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Naphthalene Derivatives

The foundational step in synthesizing sodium 3,4-dioxonaphthalene-1-sulfonate is the sulfonation of naphthalene or its derivatives. Sulfonation typically targets the α-position (position 1) of naphthalene due to the electronic and steric effects of the aromatic system. Industrial methods often employ concentrated sulfuric acid or oleum (fuming sulfuric acid) as sulfonating agents. For example, a one-step batch process involves reacting naphthalene with sulfuric acid and oleum under vigorous agitation to mitigate exothermicity and byproduct formation . Reaction temperatures are maintained between 80–85°C to favor monosulfonation while avoiding polysulfonation or decomposition .

Key Parameters for Sulfonation:

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–85°CHigher temperatures risk over-sulfonation
H₂SO₄ Concentration90–98%Lower concentrations reduce reactivity
Oleum Proportion10–20% (v/v)Enhances sulfonation efficiency
Reaction Time2–4 hoursProlonged durations increase byproducts

Phase separation is critical during sulfonation. After partial sulfonation, the reaction mixture separates into an organic phase (rich in sulfonated naphthalene) and an aqueous phase (containing excess sulfuric acid). Discarding the aqueous phase minimizes side reactions and improves product stability .

Oxidation to Introduce Dioxo Functionality

Following sulfonation, the intermediate naphthalene-1-sulfonic acid undergoes oxidation to introduce ketone groups at positions 3 and 4. This step converts the sulfonated naphthalene into the quinone structure. Common oxidizing agents include nitric acid, potassium dichromate, and hydrogen peroxide. For instance, nitric acid (65% v/v) at 60–70°C selectively oxidizes the sulfonated intermediate over 6–8 hours, yielding 3,4-dioxonaphthalene-1-sulfonic acid .

Comparative Oxidizing Agents:

Oxidizing AgentConditionsYield (%)Byproducts
Nitric Acid60–70°C, 6–8 hrs72–78Nitro derivatives
K₂Cr₂O₇/H₂SO₄50°C, 4–5 hrs65–70Chromium salts
H₂O₂ (30%)40–50°C, 10–12 hrs55–60Minimal

Enzymatic oxidation using laccase enzymes and atmospheric oxygen has emerged as an eco-friendly alternative. For example, laccase from Trametes hirsuta catalyzes the oxidation of naphthalene-1-sulfonic acid in aqueous media at pH 5.0, achieving yields of ~68% with high regioselectivity . This method avoids harsh chemicals but requires longer reaction times (24–48 hours) .

Neutralization and Salt Formation

The final step involves neutralizing 3,4-dioxonaphthalene-1-sulfonic acid with sodium hydroxide to form the sodium salt. Neutralization is typically performed at 25–30°C to prevent decomposition of the quinone moiety. A stoichiometric ratio of 1:1 (acid:NaOH) ensures complete conversion, with the reaction monitored via pH titration to a endpoint of 7.0–7.5 . The product precipitates as a yellow-orange solid, which is isolated via vacuum filtration and washed with cold ethanol to remove residual salts.

Purification Techniques:

  • Recrystallization: Dissolving the crude product in hot water (70–80°C) and cooling to 4°C yields crystals with >95% purity.

  • Ion-Exchange Chromatography: Removes trace metal impurities using Dowex 50WX4 resin .

Industrial-Scale Production Challenges

Industrial synthesis faces challenges in scaling batch processes while maintaining regioselectivity and minimizing waste. For example, the exothermic nature of sulfonation necessitates advanced reactor designs with efficient heat dissipation systems . Additionally, recycling spent sulfuric acid from the aqueous phase reduces environmental impact and costs. Modern plants employ continuous-flow reactors to improve throughput, achieving daily yields of 500–700 kg with 85–90% purity .

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

  • UV-Vis Spectroscopy: λ_max at 320 nm (quinone moiety) and 260 nm (sulfonate group) .

  • HPLC: Retention time of 6.2 min (C18 column, 0.1% H₃PO₄/ACN mobile phase) .

  • Elemental Analysis: Theoretical C 45.8%, H 2.3%, S 12.3%; deviations indicate impurities .

Chemical Reactions Analysis

Types of Reactions: sodium;3,4-dioxonaphthalene-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to the formation of various derivatives.

Scientific Research Applications

sodium;3,4-dioxonaphthalene-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on biological systems, including its potential as a therapeutic agent. In medicine, this compound is investigated for its pharmacological properties and potential use in drug development. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;3,4-dioxonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic uses.

Comparison with Similar Compounds

Research Findings and Limitations

  • Chromatography Efficiency: The compound’s quinone-sulfonate structure enhances sensitivity in amino acid detection, achieving limits of detection (LOD) as low as 0.1 µg/mL in TLC .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sodium 3,4-dioxonaphthalene-1-sulfonate, and how is purity validated?

  • Methodology : Synthesis typically involves sulfonation of 1,2-naphthoquinone using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Purity assessment requires a combination of techniques:

  • HPLC with ion-pair chromatography (e.g., using sodium alkanesulfonates as ion-pairing agents, as described in USP reagent specifications ).
  • Titrimetric assays (e.g., redox titration with potassium permanganate, similar to sodium ferrocyanide assays ).
  • Spectroscopic characterization (UV-Vis for quinone moieties, FTIR for sulfonate groups).

Q. How is sodium 3,4-dioxonaphthalene-1-sulfonate applied in chromatographic analysis of biomolecules?

  • Applications : Primarily used as a derivatization agent for amino acids in thin-layer chromatography (TLC) and HPLC. It reacts with primary amines to form colored or fluorescent adducts, enabling sensitive detection .
  • Protocol :

  • Prepare a 0.1% (w/v) aqueous solution.
  • Apply to TLC plates before sample spotting, or add post-column in HPLC.
  • Optimize pH (6–8) to enhance reaction efficiency with amino groups .

Advanced Research Questions

Q. What experimental parameters critically influence derivatization efficiency in HPLC, and how can they be optimized?

  • Key Parameters :

  • Ion-pair reagent concentration : Higher concentrations (e.g., 5–10 mM sodium alkanesulfonates) improve retention but may cause column fouling .
  • Mobile phase pH : Adjust to 6–8 to balance quinone reactivity and sulfonate stability .
  • Temperature : Elevated temperatures (40–50°C) accelerate derivatization but risk decomposition.
    • Optimization Strategy : Use a factorial design to test pH, temperature, and reagent concentration interactions. Validate with spike-recovery experiments in target matrices .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during derivative characterization be resolved?

  • Root Causes :

  • Degradation products : Hydrolysis of the sulfonate group under acidic conditions can produce naphthoquinone artifacts.
  • Isomeric interference : Structural analogs (e.g., 1,4-naphthoquinone derivatives) may co-elute.
    • Resolution :
  • Multi-modal spectroscopy : Cross-validate using LC-MS/MS (for molecular weight) and 2D NMR (for structural confirmation).
  • Stability studies : Monitor derivatized products under varying storage conditions (pH, light, temperature) .

Q. What strategies mitigate matrix interference when analyzing sodium 3,4-dioxonaphthalene-1-sulfonate in biological samples?

  • Approaches :

  • Sample pre-treatment : Use solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins.
  • Masking agents : Add EDTA to chelate metal ions that catalyze unwanted side reactions.
  • Internal standards : Deuterated analogs (if available) correct for recovery variability .
    • Validation : Compare limits of detection (LOD) in spiked buffer vs. biological matrices (e.g., serum, urine) to quantify interference .

Methodological Considerations

  • Quality Control : Follow pharmacopeial guidelines for reagent testing, including assay reproducibility (<2% RSD) and impurity profiling (e.g., residual sulfonic acids) .
  • Safety : Use PPE when handling powdered forms due to potential respiratory irritation. Store in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;3,4-dioxonaphthalene-1-sulfonate
Reactant of Route 2
sodium;3,4-dioxonaphthalene-1-sulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.